5-(4-Chlorophenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(4-Chlorophenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a chlorophenyl group attached to the nicotinic acid core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-hydroxynicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine to form the corresponding hydrazide.
Cyclization: The hydrazide undergoes cyclization to form the nicotinic acid core.
Hydroxylation: Finally, the hydroxyl group is introduced at the 2-position of the nicotinic acid ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 5-(4-Chlorophenyl)-2-ketonicotinic acid.
Reduction: Formation of 5-(4-Phenyl)-2-hydroxynicotinic acid.
Substitution: Formation of 5-(4-Aminophenyl)-2-hydroxynicotinic acid or 5-(4-Thiophenyl)-2-hydroxynicotinic acid.
Scientific Research Applications
5-(4-Chlorophenyl)-2-hydroxynicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-2-hydroxynicotinic acid
- 5-(4-Methylphenyl)-2-hydroxynicotinic acid
- 5-(4-Fluorophenyl)-2-hydroxynicotinic acid
Uniqueness
5-(4-Chlorophenyl)-2-hydroxynicotinic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-1-7(2-4-9)8-5-10(12(16)17)11(15)14-6-8/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOADNVZININNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434221 |
Source
|
Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76053-38-8 |
Source
|
Record name | 5-(4-CHLOROPHENYL)-2-HYDROXYNICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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